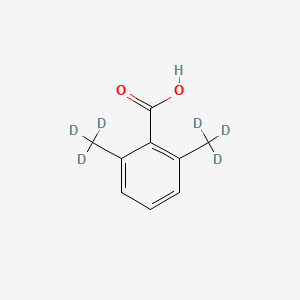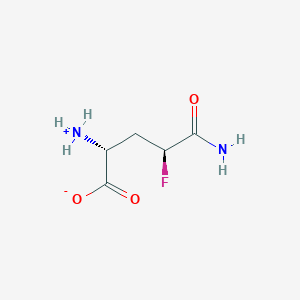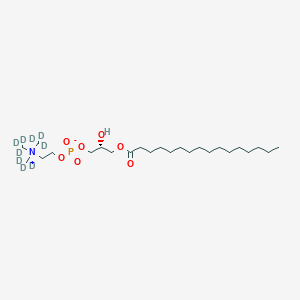
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol (1,2-O-CHP-D-MI) is a cyclic sugar derivative of myo-inositol, a naturally occurring six-carbon cyclic sugar alcohol. It is a small molecule that has been studied for its potential in a variety of applications, including as an anti-inflammatory agent, an antioxidant, and an anticancer agent.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol can be achieved through a multi-step process involving the protection and deprotection of specific functional groups on inositol. The key steps include protection of the hydroxyl groups, formation of the cyclohexylidene ring, and selective deprotection of the desired hydroxyl groups to yield the final product.
Starting Materials
D-myo-inositol, cyclohexene, phenylmethyl chloride, tetrahydrofuran, diethyl ether, potassium carbonate, acetic anhydride, methanol, sodium borohydride, acetic acid, hydrochloric acid
Reaction
Protection of inositol hydroxyl groups with acetic anhydride and potassium carbonate in tetrahydrofuran, Formation of cyclohexylidene ring by reaction with cyclohexene in diethyl ether with catalytic amounts of p-toluenesulfonic acid, Selective deprotection of the desired hydroxyl groups with methanol and hydrochloric acid, Reaction with phenylmethyl chloride in the presence of sodium borohydride to introduce the phenylmethyl group, Final deprotection with acetic acid to yield 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol
Applications De Recherche Scientifique
1,2-O-CHP-D-MI has been studied for its potential in a variety of applications, including as an anti-inflammatory agent, an antioxidant, and an anticancer agent. It has been shown to have anti-inflammatory and antioxidant properties in animal models, and to have potential as an anticancer agent in cell culture models. In addition, 1,2-O-CHP-D-MI has been studied for its potential to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 1,2-O-CHP-D-MI is not fully understood. It is thought to act primarily as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, 1,2-O-CHP-D-MI has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase.
Effets Biochimiques Et Physiologiques
1,2-O-CHP-D-MI has been shown to have anti-inflammatory and antioxidant properties in animal models. It has been shown to reduce inflammation and oxidative stress in rats and mice, and to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 1,2-O-CHP-D-MI has been shown to have potential as an anticancer agent in cell culture models, and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1,2-O-CHP-D-MI for laboratory experiments include its low cost, ease of synthesis, and its potential for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, the mechanism of action of 1,2-O-CHP-D-MI is not fully understood, and the effects of long-term use have not been studied. In addition, the effects of 1,2-O-CHP-D-MI may vary depending on the concentration and type of cell culture used.
Orientations Futures
1,2-O-CHP-D-MI has potential for a variety of applications, and there are a number of future directions that could be explored. These include further research into the mechanism of action of 1,2-O-CHP-D-MI, as well as studies of its effects on different types of cells and organisms. In addition, further research could be conducted into the potential of 1,2-O-CHP-D-MI as an anticancer agent, as well as its potential for use in the treatment of other diseases. Finally, further research could be conducted into the safety and efficacy of 1,2-O-CHP-D-MI for long-term use.
Propriétés
Numéro CAS |
116839-47-5 |
|---|---|
Nom du produit |
1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol |
Formule moléculaire |
C₁₉H₂₆O₆ |
Poids moléculaire |
350.41 |
Synonymes |
Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-Inositol Deriv. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)
![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)
